molecular formula C14H13FN2O4 B2724685 Methyl 5-{[(2-fluoropyridin-4-yl)formamido]methyl}-2-methylfuran-3-carboxylate CAS No. 1311488-47-7

Methyl 5-{[(2-fluoropyridin-4-yl)formamido]methyl}-2-methylfuran-3-carboxylate

Cat. No. B2724685
CAS RN: 1311488-47-7
M. Wt: 292.266
InChI Key: BOINHMUXNJXZMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the preparation of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate was described, and its analysis was conducted using 1 H-NMR, 13 C-NMR, HRMS, and SC-XRD . Another study reported an optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, the crystal of a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid was analyzed . The packing was governed by van der Waals interactions between the aromatic rings of adjacent molecules, resulting in a two-dimensional-sheet structure .

Mechanism of Action

While the specific mechanism of action for “Methyl 5-{[(2-fluoropyridin-4-yl)formamido]methyl}-2-methylfuran-3-carboxylate” is not available, similar compounds have been studied for their biological activity. For instance, furan-based inhibitors of the salicylate synthase MbtI from Mycobacterium tuberculosis have been identified . These compounds interfere with the biosynthesis of specific siderophores, which ensure the supply of iron in Mycobacterium tuberculosis .

Future Directions

The future research directions for “Methyl 5-{[(2-fluoropyridin-4-yl)formamido]methyl}-2-methylfuran-3-carboxylate” and similar compounds could involve further exploration of their potential as antimycobacterial agents . Additionally, optimizing the synthesis process and improving the yield of these compounds could be another area of focus .

properties

IUPAC Name

methyl 5-[[(2-fluoropyridine-4-carbonyl)amino]methyl]-2-methylfuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O4/c1-8-11(14(19)20-2)6-10(21-8)7-17-13(18)9-3-4-16-12(15)5-9/h3-6H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOINHMUXNJXZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CNC(=O)C2=CC(=NC=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-{[(2-fluoropyridin-4-yl)formamido]methyl}-2-methylfuran-3-carboxylate

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